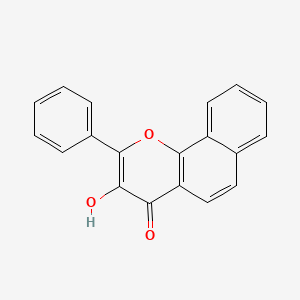

A-Naphthoflavonol

Description

Historical Trajectory of Flavonoid and Naphthoflavonoid Research

The scientific journey into flavonoids, a class of plant secondary metabolites, has a rich history. ebsco.com Initially recognized for their vibrant colors in plants, interest in these compounds surged in the 1990s as researchers began to uncover their potential health benefits. ebsco.com This era marked a significant increase in studies exploring the link between the consumption of flavonoid-rich foods and the incidence of various diseases. nih.gov The field has since grown exponentially, with a particular focus on understanding the mechanisms behind their biological activities. nih.gov

Naphthoflavonoids, a specific class of flavonoids that includes A-Naphthoflavonol, have been a subject of extensive research due to their pronounced influence on key enzyme systems in the body. researchgate.netnih.gov Research into naphthoflavonoids has often been intertwined with the study of their natural and synthetic counterparts, aiming to understand their structure-activity relationships and potential as modulators of cellular processes. researchgate.netnih.gov

This compound as a Prototypical Research Compound

This compound, also known as α-naphthoflavone, serves as a classic example of a prototypical research compound. epa.govresearchgate.net Its well-defined chemical structure and its potent and varied effects on specific biological pathways have made it an invaluable tool for researchers. epa.govresearchgate.net It is frequently used to investigate the function and regulation of enzymes, particularly the cytochrome P450 (CYP) family. researchgate.netnih.govepa.gov

The compound's ability to act as both an inhibitor and an activator of different CYP enzymes has made it a subject of intriguing scientific inquiry. epa.gov This dual activity allows researchers to probe the complex mechanisms of enzyme modulation. epa.gov Furthermore, this compound is often employed as a reference compound in the development and characterization of new, more selective enzyme inhibitors. researchgate.net

Overview of Key Research Paradigms and Foundational Discoveries Pertaining to this compound

The investigation of this compound has been largely guided by a positivist research paradigm . This approach emphasizes objective, empirical evidence and the use of quantitative data to establish causal relationships. ubuntunet.netresearcher.life Researchers operating within this paradigm formulate specific hypotheses about the compound's effects and then conduct controlled experiments to test them, often using techniques like enzyme assays and gene expression analysis. nih.govresearchgate.net

Key foundational discoveries related to this compound have centered on its interaction with the Aryl Hydrocarbon Receptor (AhR) and the cytochrome P450 enzyme system .

Aryl Hydrocarbon Receptor (AhR) Antagonism: A significant body of research has established this compound as an antagonist of the AhR. nih.gov The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics and other cellular processes. mdpi.comuniprot.org this compound competitively inhibits the binding of AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to the receptor. nih.govnih.gov This action prevents the translocation of the AhR complex to the nucleus and the subsequent transcription of target genes, including CYP1A1. nih.govnih.gov

Modulation of Cytochrome P450 Enzymes: this compound exhibits complex interactions with the cytochrome P450 (CYP) family of enzymes, which are crucial for metabolizing a wide range of substances. epa.govnih.gov

Inhibition of CYP1A1: It acts as a competitive inhibitor of CYP1A1, an enzyme involved in the metabolic activation of procarcinogens. epa.govresearchgate.net

Stimulation of CYP3A4: In contrast, this compound can stimulate the activity of CYP3A4, a major drug-metabolizing enzyme in humans. epa.govnih.gov It is believed to achieve this by binding to an inactive subpopulation of the enzyme and activating it. epa.gov

These discoveries have been instrumental in elucidating the intricate mechanisms of xenobiotic metabolism and have positioned this compound as a critical tool in pharmacology and toxicology research.

Interactive Data Tables

Research Findings on this compound's Mechanism of Action

| Target | Effect of this compound | Research Context |

| Aryl Hydrocarbon Receptor (AhR) | Antagonist; Competitively inhibits ligand binding | Inhibition of TCDD-induced gene expression nih.govnih.gov |

| Cytochrome P450 1A1 (CYP1A1) | Competitive Inhibitor | Inhibition of benzo[a]pyrene (B130552) hydroxylation epa.gov |

| Cytochrome P450 3A4 (CYP3A4) | Activator | Stimulation of benzo[a]pyrene hydroxylation epa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-phenylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKPKOFDBHWAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of A Naphthoflavonol

Established and Evolving Synthetic Pathways for A-Naphthoflavonol

The synthesis of the flavone (B191248) core, the parent structure of this compound, has been well-established for over a century. These classical methods, along with more modern adaptations, provide the foundation for producing this compound and its derivatives.

One of the most prominent historical methods is the Allan-Robinson reaction , first reported in 1924. wikipedia.orgdrugfuture.com This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone or isoflavone. wikipedia.org The mechanism proceeds through the acylation of the ketone, followed by an intramolecular cyclization and dehydration to yield the final flavone structure. wikipedia.org

Another classical approach is the Auwers flavone synthesis . This method utilizes a dibromo-coumarone, which is treated with an alcoholic alkali to rearrange into a flavonol. youtube.comresearchgate.net The proposed mechanism involves a nucleophilic attack by hydroxide, ring-opening, and subsequent intramolecular Michael addition to form the flavonol product. youtube.com

The Baker-Venkataraman rearrangement is also a key strategy for synthesizing flavones. researchgate.netresearchgate.net This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone (B188151) ring of the flavone. researchgate.netbiomedres.us For naphthoflavones, this typically involves the Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclization as a primary synthetic route. researchgate.net While α-naphthoflavone can be prepared from 2-naphthol (B1666908) and cinnamaldehyde, the synthesis of this compound (which contains an additional hydroxyl group compared to α-naphthoflavone) generally relies on these established cyclization strategies starting with appropriately substituted naphthol precursors. wikipedia.orgsciencemadness.org

| Synthetic Pathway | Starting Materials | Key Features | Product Type |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Condensation reaction to form the flavone ring system. wikipedia.orgdrugfuture.com | Flavones, Isoflavones |

| Auwers Flavone Synthesis | Dibromo-coumarone | Rearrangement reaction in the presence of alkali. youtube.com | Flavonols |

| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base-catalyzed rearrangement to a 1,3-diketone followed by acid-catalyzed cyclization. researchgate.netresearchgate.net | Flavones |

Design and Synthesis of this compound Analogs and Derivatives

The this compound scaffold is a versatile template for chemical derivatization, aimed at modulating its physicochemical properties and biological activity. Research has focused on creating analogs with enhanced potency, selectivity, and solubility.

A significant area of research has been the development of α-naphthoflavone derivatives as potent and selective inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1B1, which is a target in cancer research. nih.govresearchgate.netsci-hub.st In one study, a series of forty-one α-naphthoflavone derivatives were synthesized, indicating that modifications to the B and C rings of the flavone structure can significantly alter inhibitory capacity. nih.govresearchgate.net For instance, the synthesis of 6,7,10-trimethoxy-α-naphthoflavones led to compounds with dramatically increased inhibitory potency and selectivity for CYP1B1. researchgate.netnih.gov

To improve the utility of these compounds in biological assays, water-soluble derivatives have been developed. This was achieved by introducing moieties that enhance aqueous solubility, which is crucial for cell-based studies aimed at overcoming drug resistance in cancer cells. researchgate.netnih.gov One approach involved modifying α-naphthoflavone with hydroxypropyl cyclosophoraoses, which increased its aqueous solubility by up to 257-fold through complex formation. researchgate.netnih.gov

More advanced derivatization strategies include the development of Proteolysis-targeting chimeras (PROTACs). In this approach, an α-naphthoflavone derivative was coupled to a thalidomide (B1683933) derivative using click chemistry. nih.gov The resulting chimera was designed to induce the degradation of the target protein (CYP1B1) rather than just inhibiting it, offering a novel mechanism for overcoming drug resistance. nih.gov

| Derivative Class | Synthetic Strategy | Purpose of Derivatization | Example Modification |

| CYP1B1 Inhibitors | Introduction of substituents on the naphthyl and phenyl rings. nih.govnih.gov | Enhance potency and selectivity of enzyme inhibition. | Introduction of methoxy (B1213986) and fluoro groups. researchgate.netnih.gov |

| Water-Soluble Analogs | Addition of hydrophilic groups or complexation agents. nih.govresearchgate.net | Improve aqueous solubility for biological assays. | Conjugation with hydroxypropyl cyclosophoraoses. researchgate.netnih.gov |

| PROTAC Chimeras | Coupling of a naphthoflavone moiety to a ligand for an E3 ubiquitin ligase. nih.gov | Induce targeted protein degradation. | Click reaction to link with a thalidomide derivative. nih.gov |

Chemoenzymatic and Stereoselective Synthetic Approaches for this compound Scaffolds

While this compound itself is an achiral molecule, the synthesis of chiral derivatives and related flavonoid scaffolds often requires stereoselective methods. These approaches are crucial for producing enantiomerically pure compounds, which can exhibit different biological activities.

Several stereoselective strategies have been developed for the broader class of flavonoids, which could be adapted for this compound scaffolds. dntb.gov.uanih.gov These methodologies include:

Stereoselective Chalcone (B49325) Epoxidation: Creating chiral epoxides from chalcone precursors, which can then be cyclized to form chiral flavonoids. dntb.gov.uanih.gov

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can introduce chirality into the flavonoid backbone. dntb.gov.uanih.gov

Catalytic Approaches: The use of chiral auxiliaries, organocatalysts (e.g., thiourea (B124793) compounds), and organometallic catalysts (e.g., palladium complexes) has been employed to achieve high enantiomeric excess in flavonoid synthesis. dntb.gov.uanih.govmdpi.com

Biocatalysis: The use of enzymes offers a green and highly selective method for producing chiral flavonoids. dntb.gov.uanih.gov

An asymmetric transfer hydrogen-dynamic kinetic resolution has also been applied to synthesize specific cis-alcohols that serve as chiral building blocks for the stereoselective synthesis of flavonoids. dntb.gov.uanih.gov While direct reports on the chemoenzymatic or stereoselective synthesis of this compound are not prominent, these established methods for general flavonoid synthesis provide a roadmap for producing chiral analogs of the this compound scaffold. researchgate.net

Purification Strategies for Research-Grade this compound and its Analogs

Obtaining this compound and its derivatives in high purity is essential for reliable research findings. A variety of chromatographic and non-chromatographic techniques are employed to purify these compounds from crude reaction mixtures or natural extracts.

Recrystallization is a fundamental technique for purifying solid compounds. For α-naphthoflavone, recrystallization from solvents such as ethanol (B145695) or aqueous ethanol is a common method to obtain a purified, crystalline product. chemicalbook.com Slow cooling or solvent evaporation can yield high-quality crystals suitable for analysis. unifr.ch

Chromatographic methods are the most powerful tools for the separation and purification of flavonoids. unimi.it

Macroporous Resin Chromatography: This technique is valued for its low cost, good selectivity, and scalability, making it suitable for the large-scale preparation of flavonoids. frontiersin.orgrsc.org It separates compounds based on adsorption and desorption from a non-polar resin, often using a gradient of ethanol-water as the eluent. frontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative reverse-phase (RP-HPLC) format, is a high-resolution technique used to isolate highly pure compounds. rsc.orgauctoresonline.org A C18 stationary phase is commonly used with mobile phases like acetonitrile (B52724)/water or methanol (B129727)/water. rsc.org

Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption and sample degradation. mdpi.com It has been successfully used for the purification of flavonoids from complex mixtures. mdpi.com

Size-Exclusion Chromatography: Using supports like Sephadex LH-20, this method separates molecules based on their size. unimi.it It is often used as a final polishing step to purify flavonoid derivatives, typically with methanol as the eluent. unimi.it

| Purification Technique | Principle of Separation | Typical Application |

| Recrystallization | Differential solubility in a solvent at different temperatures. unifr.ch | Final purification of solid compounds to obtain crystalline material. chemicalbook.com |

| Macroporous Resin Chromatography | Adsorption/desorption on a non-polar polymeric resin. frontiersin.org | Large-scale, initial purification and enrichment of flavonoids. rsc.org |

| Preparative RP-HPLC | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. rsc.org | High-resolution separation to obtain research-grade purity. auctoresonline.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support. mdpi.com | Purification of compounds from complex mixtures, minimizing sample loss. mdpi.com |

| Sephadex (Size-Exclusion) Chromatography | Separation based on molecular size and shape. unimi.it | Final purification step, particularly for removing small impurities. unimi.itrsc.org |

Molecular and Cellular Mechanisms of A Naphthoflavonol Action

Modulation of Cytochrome P450 Family 1 Enzymes by A-Naphthoflavonol

This compound is a recognized modulator of cytochrome P450 family 1 (CYP1) enzymes, which are crucial in the metabolism of both endogenous compounds and xenobiotics, including procarcinogens. researchgate.netnih.gov Its interaction with these enzymes is not uniform; it exhibits distinct inhibitory patterns against the different isoforms within the CYP1 family.

Specific Inhibition of CYP1B1 by this compound and its Derivatives

This compound, also known as α-naphthoflavone (ANF), is a potent inhibitor of CYP1B1, an enzyme overexpressed in a variety of human cancers. sci-hub.stpatsnap.com This has made CYP1B1 a significant target for cancer prevention and for overcoming drug resistance. researchgate.netnih.gov this compound demonstrates strong inhibitory action against CYP1B1 with a reported IC50 value of 5 nM. sci-hub.stchemicalbook.com

The development of this compound derivatives has been a key area of research to enhance potency and selectivity for CYP1B1. researchgate.net Structure-activity relationship studies have shown that modifications to the B and C rings of the this compound scaffold can significantly alter inhibitory capacity. researchgate.netnih.gov For instance, incorporating substituents into the B ring can produce derivatives with varied and often enhanced CYP1B1 inhibitory potency. researchgate.netnih.gov Conversely, modifying the C ring tends to decrease this activity. nih.gov

Several derivatives have been synthesized that exhibit even greater potency than the parent compound. For example, compounds 9e and 9j were found to be 10-fold more potent than this compound, with IC50 values of 0.49 nM and 0.52 nM, respectively. researchgate.netnih.gov An exceptionally potent inhibitor, a fluorine-containing 6,7,10-trimethoxy-α-naphthoflavone derivative (15i), was identified with an IC50 value of 0.07 nM, making it 84-fold more potent than this compound. researchgate.netnih.gov Furthermore, an amino-substituted derivative (13h) not only showed a potent inhibitory effect on CYP1B1 (IC50 of 0.98 nM) but also had significantly increased water solubility. nih.gov Some research has even led to the development of PROTACs (PROteolysis TArgeting Chimeras) based on this compound to specifically degrade CYP1B1, offering a novel approach to combat drug resistance in cancers like prostate cancer. nih.gov

Differential Effects on CYP1A1 and CYP1A2 Isoforms

This compound's effects on the other major CYP1 isoforms, CYP1A1 and CYP1A2, are distinct from its potent inhibition of CYP1B1. It is a potent inhibitor of CYP1A2, with a reported IC50 of 6 nM, but a comparatively weaker inhibitor of CYP1A1, with an IC50 of 60 nM. sci-hub.stchemicalbook.com This demonstrates a 10-fold higher inhibition of CYP1A2 compared to CYP1A1.

This compound acts as a competitive inhibitor at the active sites of CYP1A1 and CYP1A2, which can prevent the metabolic activation of environmental procarcinogens like polycyclic aromatic hydrocarbons. However, its lack of selectivity between CYP1A2 and CYP1B1 is a notable characteristic. The differential inhibition is significant because CYP1A1 is involved in the detoxification of certain compounds, and its inhibition is not always desirable. sci-hub.st

Kinetic Characterization of this compound-Enzyme Interactions

Kinetic studies have further elucidated the nature of this compound's interaction with CYP1 enzymes. It has been identified as a competitive, tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1. This type of inhibition involves the inhibitor binding strongly to the enzyme's active site.

For CYP1A2, the inhibition mechanism can be substrate-dependent. One study found that this compound acts as a noncompetitive inhibitor for the O-deethylation of 7-ethoxycoumarin (B196162) with a Ki of 55.0 nM, but as a competitive inhibitor for the O-deethylation of 7-ethoxyresorufin (B15458) with a much lower Ki of 1.4 nM. This suggests that this compound may bind near the active site, and its inhibitory mechanism can vary based on the substrate's structure. In contrast, other studies have consistently identified it as a competitive inhibitor for CYP1A1 and CYP1B1.

| Enzyme | IC50 (nM) | Ki (nM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| CYP1B1 | 5 | Not Reported | Competitive, Tight-binding | sci-hub.stchemicalbook.com |

| CYP1A1 | 60 | Not Reported | Competitive, Tight-binding | sci-hub.stchemicalbook.com |

| CYP1A2 | 6 | 1.4 | Competitive (Substrate: 7-ethoxyresorufin) | sci-hub.stchemicalbook.com |

| 55.0 | Noncompetitive (Substrate: 7-ethoxycoumarin) |

This compound Interactions with the Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of various genes, including those of the CYP1 family. researchgate.net this compound exhibits a dualistic, context-dependent interaction with AhR, functioning as both an antagonist and a partial agonist. chemicalbook.com

Ligand Binding and Transcriptional Regulation via AhR Signaling

Upon binding a ligand, the cytosolic AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. The canonical target genes of AhR signaling include CYP1A1, CYP1A2, and CYP1B1.

This compound can act as an AhR antagonist by competing with potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). In human breast cancer cells (MCF-7), this compound was shown to inhibit TCDD-induced CYP1A1 gene expression by decreasing the accumulation of the nuclear TCDD-AhR complex and its subsequent binding to DREs.

Context-Dependent AhR Modulatory Activities of this compound

The modulatory activity of this compound on AhR is highly dependent on concentration and cellular context. While it generally acts as an antagonist at lower concentrations (in the nanomolar range), it can exhibit agonist activity at higher concentrations (e.g., 10 µM). chemicalbook.com At these higher concentrations, this compound can induce the transformation of the AhR to its DNA-binding form, leading to the expression of target genes like CYP1A1.

This dual activity is described as partial agonism/antagonism. The agonistic effect at high concentrations is attributed to its ability to stimulate the dimerization of the AhR with ARNT and the subsequent binding of this complex to the XRE. This context-dependent behavior underscores the complexity of this compound's interaction with the AhR signaling pathway and its subsequent effects on gene expression. This dual role has also been observed with other flavonoids, where their effect as an agonist or antagonist can depend on the specific cell type and the presence of other signaling molecules.

Influence on Intracellular Signaling Pathways and Gene Expression in Preclinical Models

Alpha-Naphthoflavone (B191928) (α-NF) demonstrates a significant, though often complex, influence on various signaling pathways and gene expression profiles in preclinical studies. Its effects are frequently tied to its role as a modulator of the aryl hydrocarbon receptor (AhR), but it also exhibits actions independent of this receptor.

Regulation of Detoxification and Antioxidant Gene Expression (e.g., NRF2-HO Pathway)

The interaction of α-NF with antioxidant pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, is multifaceted and appears to be context-dependent.

In some models, α-NF has been shown to suppress Nrf2 expression. For instance, in mature adipocytes, treatment with α-NF led to a decrease in the expression of Nrf2-related proteins. On the other hand, studies in zebrafish embryos showed that co-exposure to the AhR agonist β-naphthoflavone (BNF) and α-NF resulted in a significant increase in the expression of several antioxidant genes. Further investigation revealed that knockdown of Nrf2 in this model exacerbated deformities, suggesting a protective role for Nrf2 against the toxic effects of the combined exposure.

Additionally, in HepG2 human hepatocellular carcinoma cells, α-NF was found to inhibit the induction of heme oxygenase 1 (a key enzyme in the NRF2-HO pathway) by BNF. This indicates that α-NF can act as an antagonist to the induction of certain antioxidant genes by AhR agonists.

These findings suggest that α-NF does not act as a simple activator or inhibitor of the Nrf2 pathway. Instead, its effect is modulated by the specific cellular context and the presence of other chemical agents, such as AhR agonists.

| Experimental Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Mature Adipocytes (in vitro) | Suppression | Decreased expression of NRF-2 protein. | |

| Zebrafish Embryos (in vivo) | Modulation / Synergistic Toxicity | Co-exposure with BNF increased antioxidant gene expression; NRF2 knockdown worsened deformities. | |

| HepG2 Cells (in vitro) | Inhibition | Inhibited BNF-mediated induction of heme oxygenase 1. |

Impact on Cell Cycle Regulators and Apoptotic Pathways in Non-human Cells

Alpha-Naphthoflavone consistently demonstrates the ability to halt cell proliferation and trigger programmed cell death (apoptosis) in various non-human cell lines. These effects are mediated through its interaction with key proteins that regulate the cell cycle and apoptosis.

In HT22 mouse hippocampal neuronal cells, α-NF was shown to induce apoptosis by activating caspase-12 and caspase-3. This process was linked to stress in the endoplasmic reticulum (ER), as evidenced by the increased expression of ER stress-associated proteins like C/EBP homologous protein (CHOP). The apoptotic cascade in this model was also dependent on the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, and the production of reactive oxygen species (ROS).

Studies on rat granulosa cells revealed that α-NF could inhibit cell proliferation stimulated by follicle-stimulating hormone (FSH) and estradiol (B170435) in a dose-dependent manner. This anti-proliferative effect was associated with its ability to decrease estradiol production.

Furthermore, in rat hepatoma H-4-II E cells, α-NF acted as an inhibitor of CYP1A1 gene expression induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent AhR agonist. This antagonistic action is achieved by competitively binding to the Ah receptor, thereby reducing the transcription of target genes that can be involved in cell proliferation pathways.

| Cell Line/Model | Effect on Cell Cycle | Effect on Apoptosis | Key Mediators/Pathways Involved | Reference |

|---|---|---|---|---|

| HT22 Mouse Hippocampal Cells | Not specified | Induction of apoptosis | ER stress, Caspase-12, Caspase-3, CHOP, c-Src, ROS, MAPKs (p38, JNK, ERK) | |

| Rat Granulosa Cells | Inhibition of proliferation | Not specified | Inhibition of estradiol-stimulated DNA synthesis | |

| Rat Hepatoma H-4-II E Cells | Inhibition of induced proliferation | Not specified | Inhibition of TCDD-induced CYP1A1 expression via AhR antagonism |

Modulation of Drug Resistance Mechanisms in Experimental Systems (e.g., P-glycoprotein)

The role of α-NF in modulating multidrug resistance is an area of active investigation, with a particular focus on its interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). These transporters are critical in cancer chemotherapy as they can pump drugs out of cancer cells, leading to resistance.

Research has shown that α-NF can reverse doxorubicin (B1662922) resistance in breast cancer cells (MCF-7/Dox). This chemosensitization effect is attributed to a dual mechanism: the suppression of P-glycoprotein pump activity, which leads to increased intracellular retention of doxorubicin, and the inhibition of clonogenic cell survival. The latter involves the de-phosphorylation of key signaling kinases such as focal adhesion kinase (FAK) and protein tyrosine kinase 2 beta (Pyk2).

In contrast, some predictive computational models have suggested that α-NF is not a substrate for P-glycoprotein. However, experimental evidence from studies on zebrafish embryos showed that co-treatment with cadmium sulfate (B86663) and α-NF led to a significant down-regulation of the mRNA level of multidrug resistance-associated protein 1 (mrp1), a transporter that contributes to detoxification. This suggests that α-NF can influence the expression of drug resistance genes, which could be a component of its synergistic toxicity with other chemicals.

These findings indicate that α-NF has the potential to modulate drug resistance, primarily by inhibiting the function of efflux pumps like P-gp and altering the expression of resistance-related genes, thereby restoring sensitivity to chemotherapeutic agents in resistant cancer cells.

Other Identified Biochemical Targets and Pathways (e.g., CDK7)

Beyond its well-documented effects on the AhR and associated pathways, α-NF interacts with other specific biochemical targets, including key enzymes involved in cell cycle control and gene transcription.

One such target is Cyclin-Dependent Kinase 7 (CDK7), a crucial kinase that regulates both the cell cycle and transcription. However, studies comparing α-NF with its regioisomer, β-naphthoflavone, have found that α-NF is a very poor inhibitor of CDK7, with an IC50 value greater than 100 μM. In contrast, β-naphthoflavone is an active inhibitor with an IC50 of 2.97 μM. This significant difference in activity is attributed to the structural orientation of the compounds within the ATP-binding pocket of CDK7. The C2-phenyl group in α-naphthoflavone tilts by approximately 90° relative to its tricyclic framework, a conformation that is unfavorable for potent inhibition, whereas the orientation in β-naphthoflavone is more conducive to binding.

Recent research has also identified a new class of targets for α-NF: RNA-binding proteins (RBPs). In a study on human hepatoma cells, treatment with α-NF led to the downregulation of several oncogenic kinases and multiple RBPs, including HNRNPA1, HNRNPC, NONO, KHDRBS1, SRSF1, XRN2, YWHAZ, and HDAC2.

| Compound | CDK7 Inhibition (IC50) | Binding Affinity (Dock Score) | Reference |

|---|---|---|---|

| alpha-Naphthoflavone | > 100 μM (inactive) | -5.8 kcal/mol | |

| beta-Naphthoflavone | 2.97 μM | -6.37 kcal/mol |

Structure Activity Relationship Sar and Computational Studies of A Naphthoflavonol

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological response. For α-naphthoflavone (ANF) and its analogs, several key pharmacophoric features have been identified as crucial for their biological activity, particularly as inhibitors of cytochrome P450 (CYP) enzymes.

Impact of A-Naphthoflavonol Scaffold Modifications on Target Binding and Potency

Modifying the α-naphthoflavonol scaffold has profound effects on target binding affinity and inhibitory potency. SAR studies have systematically explored how changes to different parts of the molecule influence its biological effects.

Role of Specific Ring Substitutions (e.g., B-ring, C-ring)

Systematic analysis has revealed that the different rings of the α-naphthoflavone structure play distinct roles in its activity.

B-ring: The B-ring is a prime site for modification to enhance potency and selectivity. Introducing substituents at various positions on this phenyl ring leads to derivatives with varied inhibitory capacities against enzymes like CYP1B1. For instance, placing a fluoro group at the 3'-position or a trifluoromethyl group at the 4'-position on the B-ring has been shown to significantly increase inhibitory potency against CYP1B1. Specifically, compounds with chloro- and trifluoromethyl groups at the 3' position of the B-ring were found to be 10 times more potent than the parent α-naphthoflavone.

C-ring: The C-ring appears to be indispensable for maintaining inhibitory activity. Modifications to this ring, such as introducing functional groups at the C3 position or reducing the C2-C3 double bond, generally result in a decrease or loss of CYP1 inhibition. This suggests the structural integrity of the C-ring is crucial for proper binding.

A-ring (Naphthalene moiety): Substitutions on the naphthalene (B1677914) A-ring can also modulate activity. For example, adding methoxy (B1213986) groups at the C(6), C(7), and C(10) positions of the naphthalene part can sharply increase the inhibitory efficiency towards CYP1B1.

Regioisomeric Effects on Biological Activity (e.g., α- vs. β-naphthoflavone)

The isomeric form of naphthoflavone, determined by the fusion position of the naphthyl ring, has a significant impact on biological activity and target selectivity.

α-Naphthoflavone (7,8-Benzoflavone): This isomer is a well-known inhibitor of CYP family 1 enzymes. It tends to show preferential inhibition for CYP1A2 and CYP1B1 over CYP1A1. However, in other contexts, such as the inhibition of cyclin-dependent kinase 7 (CDK7), α-naphthoflavone is inactive. This inactivity is attributed to the orientation of the C2-phenyl ring, which tilts significantly within the CDK7 active site, preventing effective binding.

β-Naphthoflavone (5,6-Benzoflavone): In contrast, β-naphthoflavone exhibits higher inhibitory activity towards CYP1A1 than CYP1A2. Remarkably, it is an active inhibitor of CDK7, with a binding orientation similar to other known inhibitors and a much more favorable binding affinity compared to its α-isomer. The difference in the spatial arrangement of the naphthyl group between the two isomers directly influences how they fit into the binding sites of different protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. This method has been instrumental in understanding the SAR of α-naphthoflavone derivatives and in designing new, more potent inhibitors.

Both 2D- and 3D-QSAR studies have been performed on α-naphthoflavone analogs. These models use molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the inhibitory activity (e.g., IC50 values) of newly designed compounds. For example, 3D-QSAR models have been successfully developed for α-naphthoflavone derivatives as CYP1B1 inhibitors, helping to identify key structural features that determine their inhibitory potency. The insights gained from QSAR models provide a rational basis for the future design of selective and potent inhibitors.

| QSAR Model Type | Correlation Coefficient (r²) | Cross-Validation Coefficient (q²) | Key Finding | Reference |

|---|---|---|---|---|

| 3D-QSAR | 0.9836 | 0.7986 | High predictive accuracy for pleuromutilin (B8085454) derivatives, applicable concept for naphthoflavonols. | |

| 3D-QSAR | Not Specified | 0.554 | Model for trans-stilbene (B89595) derivatives identified key steric and electronic features for CYP1B1 inhibition. | |

| 2D-QSAR | Not Specified | Not Specified | Used to predict IC50 values for α-naphthoflavone analogs against CYP450-1A1. |

Molecular Docking and Dynamics Simulations of this compound with Protein Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, like α-naphthoflavonol, and its protein target at the atomic level. These methods have provided crucial insights into the binding modes of α-naphthoflavone derivatives with enzymes such as CYP1B1 and CDK7.

Docking studies predict the preferred orientation of the ligand within the protein's active site and estimate the binding affinity. For α-naphthoflavone derivatives targeting CYP1B1, docking simulations have helped to understand how different substituents on the flavonoid scaffold interact with specific amino acid residues in the binding pocket.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interaction | Biological Activity (IC50) | Reference |

|---|---|---|---|---|---|

| α-Naphthoflavone | CDK7 | -5.8 | H-bond with Met 94 | > 100 µM (inactive) | |

| β-Naphthoflavone | CDK7 | -6.37 | H-bond with Met 94 | 2.97 µM |

Scaffold Hopping and In Silico Design of Novel this compound-Based Ligands

Scaffold hopping is a computational drug design strategy that aims to identify novel molecular scaffolds that are structurally different from known active compounds but retain the same key pharmacophoric features, thus preserving biological activity. This technique has been applied to discover new classes of CYP1B1 inhibitors based on the α-naphthoflavone template.

By performing scaffold hopping analysis on potent α-naphthoflavone-based CYP1B1 inhibitors, researchers have identified new core structures. These novel scaffolds can then be used as templates for the in silico design of new ligands. This process involves using computational tools to design molecules with improved properties, such as enhanced potency, selectivity, or better water solubility. For example, this approach led to the identification of new chemical scaffolds that showed promising inhibitory activity toward CYP1B1, paving the way for the development of adjuvants to overcome drug resistance in cancer therapy.

Preclinical Pharmacological and Pharmacodynamic Characterization of A Naphthoflavonol

In Vitro Pharmacological Profiling in Cell-Based Assays

Cell-based assays are fundamental in early drug discovery to determine the biological activity and mechanism of action of a compound. These assays provide a more complex and physiologically relevant environment compared to simple biochemical assays. For α-naphthoflavone, these in vitro systems have been crucial in elucidating its effects on various cell lines and in guiding the development of its analogs.

The sensitivity of different cancer cell lines to a therapeutic agent is a critical factor in determining its potential clinical applications. Studies have shown that the cytotoxic efficacy of potential oncolytic viruses can be enhanced in the majority of cancer cell lines tested, suggesting that the inherent resistance of some cancer cells can be overcome. For instance, in a screen of human cancer cells, an enhanced killing effect was observed in most cell lines, with the most sensitive cell lines showing no significant difference in cytotoxicity.

The susceptibility of a cell line can be influenced by various factors, including the expression of specific enzymes. For example, α-naphthoflavone and its derivatives have been extensively studied for their inhibitory effects on cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many tumors. The inhibitory potency of these compounds varies across different cell lines, highlighting the importance of cell line-specific susceptibility studies.

Table 1: Exemplary Data on Cell Line Susceptibility to A-Naphthoflavonol Analogs

| Cell Line | Compound | IC50 (nM) | Target | Reference |

| Various Cancer Cells | Compound 9e | 0.49 | CYP1B1 | |

| Various Cancer Cells | Compound 9j | 0.52 | CYP1B1 | |

| MCF-7 | Thioamide analog 34 | - | SIRT2 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, the intrinsic resistance of certain cancer cells, such as chronic lymphocytic leukemia (CLL) cells, to immune cell-mediated killing can be overcome by pharmacological interventions. Studies have identified that a subpopulation of resistant CLL cells can be sensitized to natural killer (NK) cell-mediated lysis by targeting actin cytoskeleton remodeling. This indicates that the susceptibility of a cell line is not static and can be modulated by combination therapies.

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing large numbers of compounds to identify those with desired biological activity. In the context of α-naphthoflavone, HTS has been employed to screen for analogs with improved potency and selectivity as CYP1 inhibitors.

Quantitative high-throughput screening (qHTS) combined with focused medicinal chemistry has led to the identification of potent inhibitors for various therapeutic targets. For example, this approach identified N-piperazine thioamides as potent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in cancer metabolism. Similarly, NMR-based screening of fragment libraries has been used to discover inhibitors of ASH1L, a histone methyltransferase.

For α-naphthoflavone analogs, computational methods such as 3D-QSAR (three-dimensional quantitative structure-activity relationship) and molecular docking are often used in conjunction with experimental screening. These in silico techniques help in predicting the inhibitory activity of newly designed compounds and understanding the structural features crucial for their biological effects. This integrated approach of virtual and experimental screening accelerates the discovery of novel and potent α-naphthoflavone derivatives.

Cell Line Susceptibility and Specificity Studies

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models are a critical step in preclinical drug development, providing insights into the complex physiological effects of a drug candidate that cannot be fully replicated in vitro. These studies are essential for evaluating efficacy, understanding pharmacokinetic/pharmacodynamic (PK/PD) relationships, and predicting human responses.

The selection of an appropriate animal model that accurately mimics the human disease is paramount for the successful translation of preclinical findings to the clinic. Various animal models, primarily rodents, are used to assess the in vivo efficacy of new drug candidates. For instance, in oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used due to their high clinical relevance.

In the context of α-naphthoflavone and its analogs, which often target cancer-related pathways, efficacy studies in tumor-bearing animal models are crucial. For example, a quinolin-6-yl substituted benzochalcone analog, KL-6, demonstrated effective inhibition of tumor growth and metastasis in an orthotopic tumor model of gastric cancer without significant toxicity. Similarly, the efficacy of oncolytic viruses, whose replication can be enhanced by certain compounds, has been demonstrated in syngeneic and xenograft mouse models.

The assessment of biological efficacy is not limited to oncology. For neurological disorders, various animal models are available to study conditions like Alzheimer's disease, Parkinson's disease, and neuroinflammation. The choice of model depends on the specific aspect of the disease being investigated.

Understanding the relationship between the dose of a drug, its concentration over time (pharmacokinetics), and its pharmacological effect (pharmacodynamics) is fundamental to optimizing drug therapy. PK/PD modeling helps in elucidating these relationships, understanding the mechanism of drug action, and predicting efficacious exposure targets.

Preclinical PK/PD studies typically involve administering a range of doses and collecting samples at various time points to measure drug concentrations and biological effects. This allows for the characterization of key parameters such as the minimum effective concentration and the duration of action. For example, in a study of cariprazine (B1246890) and its metabolites, dose-response and time-course experiments in rats were used to assess their effects on dopamine (B1211576) neuron firing.

The analysis of dose-response-time data can reveal important information about the drug's potency and efficacy, as well as the turnover characteristics of the biological response. This information is critical for designing optimal dosing regimens for subsequent clinical trials.

Combination therapy, where two or more drugs are used together, is a common strategy in treating complex diseases like cancer. The goal is to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects.

In vivo studies are essential to investigate potential synergistic interactions between a new drug candidate and existing or other experimental compounds. For example, a study investigating the synergistic mixture effect between the aromatic hydrocarbon β-naphthoflavone and the azole nocodazole (B1683961) on CYP1A biomarker activity in a fish cell line demonstrated the potential for toxicokinetic interactions to enhance biological effects. Such interactions can occur when one compound inhibits the metabolism of another, leading to increased exposure and efficacy.

In the context of cancer therapy, α-naphthoflavone's role as a CYP1 inhibitor suggests its potential for synergistic combinations with chemotherapeutic agents that are metabolized by these enzymes. By inhibiting the metabolic inactivation of a co-administered anticancer drug, α-naphthoflavone could enhance its therapeutic effect. Further in vivo studies in relevant animal models are necessary to fully explore these potential synergistic interactions.

Dose-Response and Time-Course Pharmacodynamic Relationships in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical drug development, providing insights into a compound's behavior within a biological system. For this compound, also known as alpha-naphthoflavone (B191928) (ANF), preclinical studies in various animal models have been conducted to elucidate its metabolic fate and disposition.

Metabolic Fate and Metabolite Identification in Animal Systems

The metabolism of this compound has been investigated in several preclinical species, including rats, mice, rabbits, and hamsters, primarily using liver microsomes. These studies reveal that this compound is extensively metabolized by cytochrome P-450 mixed-function oxidases. The process is dependent on NADPH and can be inhibited by carbon monoxide, confirming the involvement of these enzymes.

The primary sites of enzymatic oxidation on the this compound molecule are the 5,6 and 7,8 bonds. Across the studied species, metabolism at the 5,6 bond accounted for a significant portion of the total metabolic activity.

Major metabolites identified across these animal models include ANF-5,6-oxide, ANF-6-phenol, and ANF-7,8-dihydrodiol. Minor metabolites that were also consistently produced are ANF-5,6-dihydrodiol, ANF-7-phenol, and ANF-9-phenol. In studies using rat liver microsomes, specific metabolites identified were 6-hydroxy-alpha-naphthoflavone, 9-hydroxy-alpha-naphthoflavone, alpha-naphthoflavone-5,6-oxide, and 5,6-dihydro-5,6-dihydroxy-alpha-naphthoflavone.

The rate of metabolism was found to be generally similar among rats, mice, rabbits, and hamsters when measured per milligram of microsomal protein. However, when normalized to the amount of cytochrome P-450, mouse liver microsomes demonstrated a significantly higher metabolic activity, approximately 1.7 to 2.9 times that of the other species.

Below is a summary of the metabolites identified in preclinical animal systems:

| Metabolite Name | Type | Species Identified In |

| ANF-5,6-oxide | Major | Rat, Mouse, Rabbit, Hamster |

| ANF-6-phenol | Major | Rat, Mouse, Rabbit, Hamster |

| ANF-7,8-dihydrodiol | Major | Rat, Mouse, Rabbit, Hamster |

| ANF-5,6-dihydrodiol | Minor | Rat, Mouse, Rabbit, Hamster |

| ANF-7-phenol | Minor | Rat, Mouse, Rabbit, Hamster |

| ANF-9-phenol | Minor | Rat, Mouse, Rabbit, Hamster |

| 6-hydroxy-alpha-naphthoflavone | - | Rat |

| 9-hydroxy-alpha-naphthoflavone | - | Rat |

| 5,6-dihydro-5,6-dihydroxy-alpha-naphthoflavone | - | Rat |

Tissue Distribution and Clearance in Preclinical Models

Information regarding the specific tissue distribution and clearance rates of this compound in preclinical models is not extensively detailed in the provided search results. While the metabolism has been well-characterized in liver microsomes, the broader distribution throughout the body and the mechanisms and rates of its elimination have not been fully elucidated in these sources. Flavonoids, as a class, are known to have their distribution and excretion influenced by ATP-binding cassette (ABC) transporters, which are present in high densities in tissues with barrier functions like the gastrointestinal tract, liver, and kidneys. This suggests that such transporters could play a role in the disposition of this compound. However, specific studies detailing the tissue concentrations or clearance pathways for this compound were not found.

General principles of preclinical ADME studies involve evaluating how a compound is absorbed, where it distributes in the body, how it is metabolized, and the routes and rate of its excretion. These studies are fundamental for predicting the pharmacokinetic profile of a drug candidate before it progresses to human trials.

Advanced Analytical Methodologies for A Naphthoflavonol Research

Chromatographic Techniques for A-Naphthoflavonol Isolation and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental to the study of this compound, enabling its separation and quantification from intricate matrices such as reaction mixtures or biological extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both the isolation and quantification of flavonoids and related compounds. For this compound, a typical analysis involves a reversed-phase column where the separation is based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance at specific wavelengths corresponding to the chromophores in the this compound structure. For preparative isolation, the collected fractions corresponding to the this compound peak can be pooled and the solvent evaporated. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex biological samples, LC-MS/MS is the preferred method. This technique couples the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. After chromatographic separation, the this compound molecules are ionized (e.g., by electrospray ionization - ESI) and selected in the first mass analyzer (precursor ion). These selected ions are then fragmented, and specific fragment ions (product ions) are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, minimizing interference from matrix components.

Table 1: Representative HPLC and LC-MS/MS Parameters for Flavonoid Analysis

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Detection | UV/DAD (e.g., at 280 nm, 340 nm) | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | N/A | Positive or Negative Electrospray Ionization (ESI) |

| Quantification Mode | External Standard Calibration | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization for Structural Elucidation of this compound and Derivatives (e.g., NMR, Mass Spectrometry)

Confirming the chemical structure of this compound and identifying its synthesized or metabolic derivatives rely heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) | General Rationale |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 8.5 | Protons on the fused naphthyl and phenyl rings reside in the characteristic downfield aromatic region. |

| Hydroxyl Proton (¹H) | 9.0 - 13.0 | The phenolic hydroxyl proton signal is typically broad and can be highly variable depending on concentration and solvent. |

| Carbonyl Carbon (¹³C) | ~175 - 185 | The C=O group of the flavone (B191248) core appears in the characteristic downfield region for ketones. |

| Aromatic Carbons (¹³C) | 110 - 160 | Carbons of the benzene (B151609) and naphthalene (B1677914) rings, including those bonded to oxygen, resonate in this range. |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₉H₁₂O₃). Furthermore, fragmentation patterns obtained through techniques like electron impact (EI) ionization or collision-induced dissociation (CID) in MS/MS experiments provide structural clues. The fragmentation of the this compound molecular ion would be expected to arise from characteristic cleavages of the flavonoid core, such as retro-Diels-Alder (RDA) reactions or losses of small molecules like carbon monoxide (CO).

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₁₉H₁₂O₃, MW: 288.30)

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 288 | [M]⁺ | Molecular Ion |

| 260 | [M-CO]⁺ | Loss of carbon monoxide from the pyranone ring |

| 185 | Fragment from RDA | Retro-Diels-Alder cleavage of the heterocyclic ring |

| 103 | Fragment from RDA | Retro-Diels-Alder cleavage of the heterocyclic ring |

Bioanalytical Method Development for this compound in Biological Matrices (e.g., cell lysates, animal tissues)

To understand the behavior of this compound in biological systems, it is essential to develop and validate methods for its quantification in complex biological matrices like cell lysates and animal tissues. Such methods are critical for pharmacokinetic and metabolic studies.

The development of a bioanalytical method typically involves:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity. A rapid chromatographic method is developed to separate this compound from endogenous matrix components and any of its metabolites.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in MRM mode, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Table 4: Key Stages in Bioanalytical Method Development for this compound

| Stage | Objective | Common Techniques |

|---|---|---|

| Sample Preparation | Extract analyte, remove interferences (proteins, lipids). | Protein Precipitation, Solid-Phase Extraction (SPE). |

| Analytical Technique | Separate and quantify the analyte with high sensitivity. | LC-MS/MS. |

| Quantification | Accurate measurement using an internal standard. | Multiple Reaction Monitoring (MRM). |

| Validation | Ensure the method is accurate, precise, and reliable. | Assessment of linearity, accuracy, precision, stability, and matrix effects. |

Quality Control and Purity Assessment Methods for Research Materials

The quality and purity of this compound used in research are paramount to obtaining reliable and reproducible results. Therefore, stringent quality control (QC) and purity assessment are required for each batch of the synthesized compound.

The primary methods for this assessment are:

HPLC: This is the most common technique for determining the purity of a research compound. By the principle of area normalization, the area of the this compound peak is compared to the total area of all peaks in the chromatogram. Research-grade this compound typically exhibits a purity of ≥95%.

NMR Spectroscopy: ¹H-NMR spectroscopy serves as a powerful tool for both structural confirmation and purity assessment. It can detect the presence of residual solvents or other structurally related impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the material against a certified reference standard.

Mass Spectrometry: Confirms the identity and molecular weight of the compound, ensuring the primary peak in the HPLC analysis corresponds to this compound.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and oxygen, which can be compared to the theoretical values for C₁₉H₁₂O₃ to confirm its elemental integrity.

Table 5: Standard Quality Control Tests for this compound

| Analytical Method | Purpose | Typical Specification |

|---|---|---|

| HPLC | Purity assessment (relative abundance). | ≥95% (Area Normalization). |

| ¹H-NMR | Structural confirmation and detection of impurities. | Spectrum consistent with the proposed structure. |

| Mass Spectrometry | Identity confirmation (Molecular Weight). | Observed m/z consistent with the expected molecular ion. |

| Elemental Analysis | Confirmation of elemental composition. | Experimental %C, %H values within ±0.4% of theoretical values. |

Emerging Research Avenues and Future Perspectives for A Naphthoflavonol in Preclinical Science

A-Naphthoflavonol as a Research Tool for Investigating Biological Processes

This compound, also known as alpha-naphthoflavone (B191928) (α-NF), serves as a crucial research tool for elucidating complex biological pathways. Its utility stems from its ability to modulate the activity of key enzymes and receptors involved in cellular metabolism and signaling. Primarily recognized as a modulator of the aryl hydrocarbon receptor (AhR) and cytochrome P450 (CYP) enzymes, α-naphthoflavone allows researchers to probe the intricate functions of these systems.

One of the principal applications of α-naphthoflavone is in the study of xenobiotic metabolism. The CYP1 family of enzymes, including CYP1A1, CYP1A2, and CYP1B1, are central to the metabolic activation of procarcinogens. this compound's ability to inhibit these enzymes makes it an invaluable tool for investigating the mechanisms of chemical carcinogenesis and the protective effects of enzyme inhibition. For instance, it has been used to demonstrate the role of CYP1B1 in the development of drug resistance in cancer cells.

Furthermore, α-naphthoflavone's interaction with the AhR provides a means to explore the receptor's diverse physiological roles beyond xenobiotic detoxification, including immune modulation and cell differentiation. Studies have utilized α-naphthoflavone to investigate AhR-dependent signaling pathways, such as its involvement in apoptosis and endoplasmic reticulum stress in neuronal cells.

The differential effects of α-naphthoflavone on various CYP isoforms, inhibiting some while activating others, present a unique opportunity to dissect the complexities of enzyme-ligand interactions and allosteric regulation. This has been instrumental in shifting the understanding of CYP3A4 regulation from a static multiple-binding-site model to a more dynamic model involving conformational changes. The use of α-naphthoflavone in conjunction with techniques like flash photolysis to measure carbon monoxide binding has provided detailed kinetic insights into these interactions.

Exploration of this compound's Role in Specific Preclinical Pathologies

The application of this compound in preclinical research has yielded significant insights into its potential role in various pathologies, particularly in the realms of cancer and drug resistance. Its ability to modulate key cellular pathways makes it a valuable compound for investigating disease mechanisms and identifying potential therapeutic strategies.

Drug Resistance Mechanisms:

A significant area of investigation involves the role of this compound in overcoming multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively effluxes cytotoxic drugs from cancer cells. Preclinical studies have shown that this compound can enhance the sensitivity of drug-resistant cancer cells to chemotherapeutic agents. This chemosensitizing effect is attributed, in part, to the suppression of P-glycoprotein pump activity, leading to increased intracellular drug accumulation.

Furthermore, the overexpression of cytochrome P450 enzymes, particularly CYP1B1, is implicated in the biotransformation-based inactivation of various anticancer drugs, contributing to resistance. this compound and its derivatives act as potent inhibitors of CYP1B1, thereby preventing the metabolic inactivation of chemotherapeutics and restoring their efficacy. For example, a water-soluble derivative of α-naphthoflavone was shown to eliminate docetaxel (B913) resistance in MCF-7/1B1 cells.

Specific Cancer Models:

This compound has been investigated in various preclinical cancer models to understand its anticancer potential. It has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms. For instance, in HT22 mouse hippocampal neuronal cells, α-naphthoflavone was found to induce apoptosis via endoplasmic reticulum stress, involving the activation of caspases and the expression of stress-associated proteins.

The compound's interaction with the aryl hydrocarbon receptor (AhR) is also a key aspect of its role in cancer. The AhR pathway is increasingly recognized for its involvement in tumor progression and resistance. this compound, as a modulator of AhR, is used to study how targeting this pathway can inhibit cancer cell growth and survival.

Moreover, derivatives of this compound have been synthesized and evaluated for their inhibitory potency against specific CYP enzymes that are overexpressed in tumors. This has led to the development of highly potent and selective CYP1B1 inhibitors with potential applications in cancer therapy.

Table 1: Preclinical Applications of this compound in Specific Pathologies

| Pathology | Preclinical Model/System | Key Findings | Mechanism of Action |

|---|---|---|---|

| Drug Resistance | Doxorubicin-resistant breast cancer cells (MCF-7/Dox) | Enhanced sensitivity to doxorubicin (B1662922) cytotoxicity in vitro and in vivo. | Suppression of P-glycoprotein pump activity and inhibition of CYP1B1. |

| Cancer | HT22 mouse hippocampal neuronal cells | Induction of apoptosis. | Activation of endoplasmic reticulum stress pathways. |

| Drug Resistance | Docetaxel-resistant breast cancer cells (MCF-7/1B1) | Elimination of docetaxel resistance. | Inhibition of CYP1B1 by a water-soluble α-naphthoflavone derivative. |

Development of Advanced Delivery Systems for Experimental this compound Application in Preclinical Models

The therapeutic potential of this compound in preclinical settings is often hampered by challenges such as poor aqueous solubility. To overcome these limitations and enhance its experimental application, the development of advanced drug delivery systems is a critical area of research. These systems aim to improve the bioavailability, target specificity, and controlled release of this compound in preclinical models.

Various nanocarrier systems are being explored for the delivery of hydrophobic compounds like this compound. These include:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They can improve the solubility and stability of this compound and facilitate its delivery to target tissues.

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. They can be engineered to control the release rate of this compound and can be surface-modified for targeted delivery to specific cells or tissues in preclinical models.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that offer advantages such as high drug loading capacity and improved stability. They are particularly suitable for encapsulating lipophilic molecules like this compound.

Dendrimers: These are highly branched, well-defined macromolecules with a central core and a layered periphery. Their unique structure allows for the encapsulation of drug molecules and their surface can be functionalized for targeted delivery.

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can significantly enhance the solubility and absorption of poorly water-soluble compounds.

The application of these advanced delivery systems in preclinical studies can lead to a more accurate assessment of this compound's efficacy and can provide a basis for its potential future therapeutic applications. For instance, in a preclinical study, the formulation of an anticancer lead compound with poor aqueous solubility into binary and ternary solid dispersions with hydrophilic polymers significantly improved its properties for in vivo evaluation. While this study did not use this compound, it highlights the potential of such formulation strategies.

Table 2: Advanced Drug Delivery Systems for Preclinical Application

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Vesicular structures of lipid bilayers. | Improved solubility and stability. |

| Polymeric Nanoparticles | Solid colloidal particles from biodegradable polymers. | Controlled release and targeted delivery. |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles. | High drug loading and stability. |

| Nanostructured Lipid Carriers (NLCs) | Second generation of lipid nanoparticles. | Higher drug loading capacity and reduced drug expulsion. |

| Dendrimers | Highly branched macromolecules. | Encapsulation and functionalization for targeting. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions. | Enhanced solubility and absorption. |

Integration of this compound Research into Systems Biology and Omics Approaches

The integration of this compound research with systems biology and multi-omics approaches offers a powerful strategy to comprehensively understand its mechanisms of action and its effects on complex biological systems. nih.govfrontiersin.orgfrontiersin.org These approaches allow for a holistic view, moving beyond the study of single targets to the analysis of entire networks of genes, proteins, and metabolites. nih.govfrontiersin.orgwiley.com

Omics technologies that can be applied to this compound research include:

Genomics: To identify genetic variations that may influence the response to this compound.

Transcriptomics: To analyze the global changes in gene expression patterns in response to this compound treatment. nih.gov For example, a study on the related compound β-naphthoflavone used gene expression profiling to identify networks of genes regulated by the aryl hydrocarbon receptor (AhR).

Proteomics: To investigate alterations in protein expression and post-translational modifications, providing insights into the functional consequences of this compound's activity. nih.gov

Metabolomics: To study the changes in the metabolic profile of cells or organisms, which can reveal novel pathways affected by this compound. nih.govfrontiersin.org

By integrating data from these different omics layers, researchers can construct comprehensive molecular models that depict the pathophysiology of diseases and the impact of interventions with compounds like this compound. nih.govwiley.com This systems-level understanding can help in identifying novel biomarkers for treatment response and in predicting potential off-target effects. nih.gov

For instance, a systems biology approach could be used to map the interaction networks of this compound's primary targets, such as CYP enzymes and the AhR, with other cellular pathways. nih.gov This could uncover previously unknown connections and functional modules that are perturbed by the compound. Computational tools and bioinformatics are essential for analyzing the large datasets generated by omics technologies and for building predictive models. nih.govfrontiersin.org

The application of these integrative approaches can accelerate the discovery of new therapeutic applications for this compound and its derivatives, and can contribute to a more personalized approach to medicine by identifying patient populations that are most likely to benefit from such interventions. wiley.com

Unexplored Biological Targets and Phenotypes for this compound Research

While the primary known targets of this compound are the aryl hydrocarbon receptor (AhR) and cytochrome P450 (CYP) enzymes, there is a growing interest in identifying novel biological targets and exploring its effects on a wider range of cellular phenotypes. drugbank.com This expansion of research is crucial for uncovering the full therapeutic potential of this compound and for understanding its broader physiological implications.

Recent studies have begun to reveal interactions with other proteins. For example, this compound has been identified as an inhibitor of the DNA-dependent protein kinase catalytic subunit, a key enzyme involved in DNA damage repair. drugbank.com Additionally, research has shown that the regioisomer, β-naphthoflavone, can inhibit cyclin-dependent kinase 7 (CDK7), a crucial regulator of the cell cycle and transcription, suggesting that naphthoflavonoids may have a role in targeting cell cycle machinery. acs.org Although α-naphthoflavone itself was found to be inactive against CDK7 in this particular study, it highlights the potential for this class of compounds to interact with kinases. acs.org

Further screening of this compound against diverse panels of kinases, phosphatases, and other enzyme families could uncover new, functionally significant targets. Investigating its effects on various cellular processes beyond xenobiotic metabolism is also a promising avenue. This could include exploring its role in:

Inflammation: Given the involvement of the AhR in immune regulation, this compound may have unexplored effects on inflammatory signaling pathways.

Angiogenesis: The formation of new blood vessels is a critical process in both normal physiology and disease. Investigating the impact of this compound on angiogenesis could reveal new applications in cancer or cardiovascular disease research.

Cellular Senescence: The process of cellular aging is implicated in a variety of age-related diseases. The effects of this compound on senescence-associated pathways are largely unknown.

Neuroinflammation and Neurodegeneration: The finding that α-naphthoflavone induces apoptosis in neuronal cells suggests that its role in the central nervous system warrants further investigation, particularly in the context of neuroinflammatory and neurodegenerative disorders.

By employing unbiased, high-throughput screening methods and phenotypic assays, researchers can systematically probe for novel biological activities of this compound. This will not only expand our fundamental understanding of its molecular pharmacology but may also open up new avenues for its application in preclinical models of a wider range of diseases.

Collaborative Research Initiatives and Data Sharing in Naphthoflavonoid Science

Advancing the field of naphthoflavonoid research, including the study of this compound, will greatly benefit from increased collaborative research initiatives and the establishment of platforms for data sharing. uq.edu.aunhg.com.sg The complexity of the biological systems affected by these compounds necessitates a multidisciplinary approach, bringing together experts from fields such as medicinal chemistry, pharmacology, toxicology, computational biology, and clinical research. nhg.com.sg

Collaborative projects can pool resources, expertise, and unique materials to address complex research questions more effectively than individual labs. nhg.com.sgnerrssciencecollaborative.org Such initiatives can range from small-scale collaborations between two or three research groups to large, multi-institutional consortia. nerrssciencecollaborative.orgfwf.ac.at Funding agencies are increasingly recognizing the value of collaborative science and are offering specific funding opportunities to support these efforts. nerrssciencecollaborative.orgfwf.ac.at

Key aspects of fostering collaboration in naphthoflavonoid science include:

Transdisciplinary Research Teams: Addressing global health challenges often requires the formation of teams with diverse expertise to deliver impactful results. uq.edu.au

Shared Resources: The development and sharing of research tools, such as compound libraries, cell lines, and animal models, can accelerate progress and ensure the reproducibility of findings.

Data Sharing Platforms: The creation of open-access databases for sharing experimental data, including omics data, structure-activity relationships, and preclinical findings, would be invaluable. This would allow researchers to build upon existing knowledge, perform meta-analyses, and develop more robust predictive models.

Standardized Methodologies: Agreement on standardized protocols for key assays would improve the comparability of data across different laboratories.

Public-Private Partnerships: Collaborations between academic institutions and industry can help to bridge the gap between basic research and the development of new therapeutics. nhg.com.sg

By fostering a more collaborative and open research environment, the scientific community can more effectively harness the potential of this compound and other naphthoflavonoids for the benefit of human health.

Q & A

Q. Q. What criteria determine whether this compound’s in vitro bioactivity justifies progression to in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.